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Compound of Interest

1-Methyl-2-oxopyrrolidine-4-
Compound Name:
carboxamidine Hydrochloride

Cat. No.: B582514

For: Researchers, Scientists, and Drug Development Professionals

Subject: Application and Characterization of Pyrrolidine Carboxamides as Enzyme Inhibitors,
with a Focus on Mycobacterium tuberculosis Enoyl Acyl Carrier Protein Reductase (InhA)

Note on "1-Methyl-2-oxopyrrolidine-4-carboxamidine Hydrochloride": Extensive searches
for the specific compound "1-Methyl-2-oxopyrrolidine-4-carboxamidine Hydrochloride" did
not yield any publicly available data regarding its activity as an enzyme inhibitor. The following
application notes and protocols are based on the well-characterized class of related
compounds, pyrrolidine carboxamides, which have been identified as potent inhibitors of the
enzyme InhA from Mycobacterium tuberculosis.

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a global health crisis, and
the emergence of multidrug-resistant strains necessitates the discovery of novel therapeutic
agents. The mycobacterial type Il fatty acid synthase (FAS-II) pathway, which is responsible for
the synthesis of mycolic acids essential for the bacterial cell wall, is a clinically validated target
for anti-TB drugs.[1] A key enzyme in this pathway is the enoyl-acyl carrier protein (ACP)
reductase, InhA.[1][2]

Pyrrolidine carboxamides have emerged as a promising class of direct InhA inhibitors.[2][3][4]
Unlike the frontline drug isoniazid, which is a prodrug requiring activation by the mycobacterial
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catalase-peroxidase KatG, these direct inhibitors do not require metabolic activation.[5] This
makes them attractive candidates for overcoming KatG mutation-related isoniazid resistance.
[5] This document provides an overview of the inhibitory activity of pyrrolidine carboxamides
against InhA, along with protocols for their characterization.

Mechanism of Action and Signaling Pathway

Pyrrolidine carboxamides act as direct inhibitors of InhA, the enoyl acyl carrier protein
reductase from Mycobacterium tuberculosis.[2][3] This enzyme catalyzes the NADH-dependent
reduction of long-chain 2-trans-enoyl-ACPs, a crucial step in the elongation cycle of mycolic
acid biosynthesis.[2] By inhibiting InhA, pyrrolidine carboxamides block the synthesis of mycolic
acids, which are essential components of the mycobacterial cell wall, ultimately leading to
bacterial death.[5]

The inhibitory action involves the formation of a hydrogen-bonding network between the
pyrrolidine carboxamide molecule, active site residues of the InhA enzyme (such as Tyr158),
and the NADH cofactor.[2] This interaction stabilizes the enzyme-inhibitor complex and
prevents the binding of the natural substrate.

FAS-II Pathway
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Figure 1: Inhibition of the FAS-II pathway by pyrrolidine carboxamides.
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Quantitative Data: InhA Inhibition by Pyrrolidine
Carboxamide Analogs

The following table summarizes the half-maximal inhibitory concentrations (IC50) for a
selection of pyrrolidine carboxamide derivatives against M. tuberculosis InhA. These
compounds share a common 5-oxopyrrolidine core but differ in the substituents on the phenyl
ring (Ring A) and the cyclohexyl ring (Ring C).[2]

Substituents on Phenyl

Compound ID Ring (Ring A) InhA IC50 (pM)[2]
dé 3-Cl 0.85 £ 0.05

d13 3-OMe, 5-CF3 1.30+0.04

di4 3-CF3, 5-CF3 3.67 £0.17

di5 2-OMe, 5-Cl 1.60 + 0.06

d16 3-Cl, 4-F 14.83 £ 0.98

s15 3-isopropyl 5.55

Experimental Protocols
Protocol 1: InhA Enzymatic Inhibition Assay

This protocol describes a spectrophotometric assay to determine the IC50 value of a test
compound against purified InhA enzyme. The assay monitors the oxidation of NADH to NAD+,
which results in a decrease in absorbance at 340 nm.[6]

Materials:

Purified recombinant InhA enzyme

NADH

2-trans-dodecenoyl-CoA (DD-CoA) or other suitable enoyl-ACP reductase substrate

Test compound (e.g., a pyrrolidine carboxamide derivative) dissolved in DMSO
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e Assay buffer: 30 mM PIPES, 150 mM NacCl, pH 6.8[6]

e 96-well UV-transparent microplates

e Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

o Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO.

o Serial Dilutions: In a 96-well plate, perform serial dilutions of the test compound in the assay
buffer. Ensure the final DMSO concentration in all wells is consistent (e.g., 1%). Include
control wells with buffer and DMSO only (no inhibitor).[6]

» Reagent Addition:
o Add NADH to each well to a final concentration of 250 uM.[6]
o Add the substrate, DD-C0A, to each well to a final concentration of 25 uM.[6]

o Reaction Initiation: Initiate the reaction by adding purified InhA enzyme to each well to a final
concentration of 10-100 nM.[6]

o Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm at
regular intervals (e.g., every 30 seconds) for 10-30 minutes at 25°C.[6]

o Data Analysis:
o Calculate the initial velocity of the reaction for each inhibitor concentration.
o Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

o Determine the IC50 value by fitting the data to a dose-response curve.
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Figure 2: Experimental workflow for the InhA enzymatic inhibition assay.
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Protocol 2: Determination of Minimum Inhibitory
Concentration (MIC)

This protocol determines the minimum concentration of a compound required to inhibit the

growth of M. tuberculosis using the Resazurin Microtiter Assay (REMA).

Materials:

M. tuberculosis H37Rv strain

Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-
catalase), and 0.05% Tween 80

Test compound dissolved in DMSO
Resazurin sodium salt solution (0.01% w/v in sterile distilled water)

Sterile 96-well microplates

Procedure:

Compound Preparation: Prepare a stock solution of the test compound in DMSO.

Plate Setup: In a 96-well plate, add 100 pL of supplemented 7H9 broth to all wells. Add 100
pL of the test compound solution to the first well of a row and perform 2-fold serial dilutions
across the plate.[6]

Bacterial Inoculum: Prepare a suspension of M. tuberculosis H37Rv and adjust the turbidity
to a McFarland standard of 1.0. Dilute this suspension 1:20 in 7H9 broth.

Inoculation: Add 100 pL of the diluted bacterial suspension to each well. Include a drug-free
control well.

Incubation: Seal the plates and incubate at 37°C for 7 days.

Resazurin Addition: After incubation, add 30 pL of the resazurin solution to each well and
incubate for an additional 24 hours.
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e Result Interpretation: A color change from blue (resazurin) to pink (resorufin) indicates
bacterial growth. The MIC is defined as the lowest concentration of the compound that
prevents this color change.

Conclusion

Pyrrolidine carboxamides represent a valuable class of direct InhA inhibitors with the potential
for development as novel anti-tuberculosis agents. The protocols outlined in this document
provide a framework for the enzymatic and whole-cell characterization of these compounds.
Further optimization of this scaffold could lead to the development of potent drugs effective
against multidrug-resistant strains of M. tuberculosis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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